Boc-hyp-otbu

Purity Specification HPLC Analysis Quality Control

Researchers requiring hydroxyproline in Fmoc-SPPS face deprotection conflicts with base-labile esters. Boc-Hyp-OtBu (CAS 170850-75-6) resolves this with fully acid-labile Boc and t-Bu groups-stable through piperidine cycles, cleaved cleanly under TFA. • Orthogonal to Fmoc chemistry; no premature deprotection • Native (2S,4R) trans-4-hydroxy-L-proline configuration for collagen-mimetic fidelity • Melting point 62-64°C for rapid incoming QC • Documented optical rotation (-75° ± 2°) ensures batch consistency

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 170850-75-6
Cat. No. B558404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-hyp-otbu
CAS170850-75-6
Synonyms170850-75-6; BOC-HYP-OTBU; (2S,4R)-Di-tert-Butyl4-hydroxypyrrolidine-1,2-dicarboxylate; 1,2-Pyrrolidinedicarboxylicacid,4-hydroxy-,1,2-bis(1,1-dimethylethyl)ester,(2S,4R)-; C14H25NO5; ZINC04899867; AC1OLRWT; SCHEMBL3188827; CTK4D3721; MolPort-000-001-795; OXHIVNUWGSCHBD-ZJUUUORDSA-N; ZINC4899867; AKOS022180318; AJ-52591; AK-59976; FT-0697814; Z5684; Boc-L-trans-4-hydroxyprolinetert-butylester; B65089; K-5268; (2S)-N-Boc-trans-4-hydroxy-L-prolinet-butylester; (3R)-1,5beta-Bis(tert-butoxycarbonyl)pyrrolidine-3alpha-ol; ditert-butyl(2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate; (2S,4R)-4-hydroxy-pyrrolidine-1,2-dicarboxylicaciddi-tert-butylester; (4R)-1-(tert-butyloxycarbonyl)-4-hydroxy-L-prolinetert-butylester
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1
InChIKeyOXHIVNUWGSCHBD-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Hyp-OtBu Specifications & Comparative Data


Boc-Hyp-OtBu (CAS 170850-75-6, (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate) is an N-protected hydroxyproline derivative featuring both a tert-butyloxycarbonyl (Boc) α-amino protecting group and a tert-butyl (OtBu) C-terminal ester [1]. This fully acid-labile protection strategy renders the compound orthogonal to base-labile Fmoc chemistry, enabling selective deprotection under standardized trifluoroacetic acid (TFA) cleavage conditions [2]. Its defined (2S,4R) stereochemistry preserves the native trans-4-hydroxy-L-proline configuration essential for collagen-mimetic and bioactive peptide applications .

Why Boc-Hyp-OtBu Is Irreplaceable


Substituting Boc-Hyp-OtBu with alternative hydroxyproline building blocks introduces irreconcilable incompatibilities in both synthetic strategy and analytical traceability. Methyl ester analogs (e.g., Boc-Hyp-OMe, CAS 74844-91-0) exhibit altered solubility profiles and different hydrolysis kinetics under basic conditions, which can compromise coupling efficiency in Fmoc/t-Bu SPPS workflows [1]. Fmoc-protected alternatives (e.g., Fmoc-Hyp-OtBu, CAS 122996-47-8) are fundamentally incompatible with Boc/Bzl synthesis strategies due to orthogonal deprotection requirements—Boc requires acid (TFA), while Fmoc requires base (piperidine) . Furthermore, stereochemical variants such as the D-enantiomer (Boc-D-Hyp-OtBu, CAS 862996-27-8) or cis-isomers produce peptides with altered conformational properties, which can abrogate biological activity in collagen-mimetic and enzyme-substrate applications [2].

Boc-Hyp-OtBu Procurement Evidence


Purity Specifications Across Suppliers

Commercial suppliers report purity specifications for Boc-Hyp-OtBu ranging from ≥95% to ≥98% by HPLC, with multiple vendors offering ≥97-98% grades. Chem-Impex specifies ≥98% (HPLC) , Bidepharm reports 97% standard purity with batch-specific NMR and HPLC certificates , and Watanabe Chemical specifies Purity (HPLC) ≥98% [1]. Fluorochem offers 97% purity grade . In contrast, the minimum purity specification across lower-cost generic listings is 95% (AKSci, BOC Sciences AAPeptide division, GlpBio) [2]. This 2-3% purity differential, while numerically modest, corresponds to a reduction in unidentified impurities that can interfere with sensitive coupling reactions and complicate downstream purification.

Purity Specification HPLC Analysis Quality Control

Chiral Purity and Optical Rotation

Optical rotation specifications for Boc-Hyp-OtBu vary significantly across commercial sources, ranging from -75° ± 2° (C=1 in MeOH) at Chem-Impex to -60° ± 2° (C=1 in CHCl₃) at AKSci . VWR reports an anomalous value of -16° (C=1, DMF) [1]. This 15° absolute difference in specific rotation (solvent-corrected) indicates measurable batch-to-batch variation in enantiomeric excess. For peptide synthesis applications where the (2S,4R) trans-4-hydroxy-L-proline configuration is critical for collagen triple-helix stabilization and biological recognition, a 15° lower magnitude of rotation suggests either lower enantiomeric purity or the presence of diastereomeric cis-4-hydroxyproline contaminants. No comparable data was identified for Fmoc-Hyp-OtBu or Boc-Hyp-OMe in this search set (class-level inference limitation).

Optical Rotation Chiral Purity Stereochemistry

Orthogonal Protection Compatibility in SPPS

Boc-Hyp-OtBu employs fully acid-labile protecting groups (Boc on Nα, t-Bu ester on C-terminus) that are quantitatively removed under standard TFA cleavage conditions (typically 90-95% TFA with scavengers) . This orthogonal protection strategy enables the compound to be used as a side-chain protected building block within Fmoc/t-Bu solid-phase peptide synthesis (SPPS), where the Boc and t-Bu groups remain intact during repetitive piperidine-mediated Fmoc deprotection cycles (base-labile conditions) and are only removed during the final resin cleavage step [1]. In contrast, Fmoc-Hyp-OtBu (CAS 122996-47-8) features a base-labile Fmoc group that would be prematurely cleaved under piperidine conditions intended for chain elongation, rendering it incompatible with Fmoc/t-Bu SPPS as an internal residue building block without orthogonal Nα protection. No direct quantitative comparative data was identified in the search set for coupling efficiency or deprotection kinetics between Boc-Hyp-OtBu and Fmoc-Hyp-OtBu (class-level inference based on established protection group chemistry principles).

Orthogonal Protection Fmoc/t-Bu SPPS Deprotection Compatibility

Hypusine Peptide Synthesis Application

In the development of an orthogonally protected hypusine reagent for solid-phase peptide synthesis, researchers at Genentech and WuXi AppTec selected Boc and t-Bu protecting groups specifically for the side-chain protection of the hydroxyproline-derived moiety [1]. The hypusine reagent was synthesized in an overall yield of 27% after seven steps from Cbz-Lys-OBzl and (R)-3-hydroxypyrrolidin-2-one [2]. The acid-labile Boc and t-Bu side-chain protecting groups demonstrated full compatibility with standard Fmoc chemistry and were readily removed during the TFA peptide cleavage step [3]. This application validates the procurement rationale for Boc-Hyp-OtBu as a precursor or synthon for more complex protected hydroxyproline derivatives used in specialized PTM-peptide synthesis. In contrast, earlier hypusine reagents employing Cbz and THP protection (Bergeron et al., 1997) required harsh HBr/TFA deprotection conditions that compromised peptide purity [4].

Hypusine Post-Translational Modification Eukaryotic Translation Initiation Factor 5A

Physicochemical Property Benchmarks

Boc-Hyp-OtBu exhibits consistent reported physicochemical properties across authoritative databases: melting point 62-64 °C , density 1.144 g/cm³ (predicted) [1], boiling point 369.1 °C at 760 mmHg , and flash point 177 °C . Storage specifications recommend 2-8 °C or -20 °C with protection from moisture [2]. For the methyl ester comparator Boc-Hyp-OMe (CAS 74844-91-0, MW 245.27), stability studies show degradation <2% after 24 months at -20 °C [3]. No analogous long-term stability data for Boc-Hyp-OtBu was identified in this search set (class-level inference limitation). The higher molecular weight of Boc-Hyp-OtBu (287.35) versus Boc-Hyp-OMe (245.27) reflects the bulkier tert-butyl ester, which confers enhanced steric protection of the C-terminus during coupling reactions and altered solubility in organic solvents [4].

Physicochemical Properties Melting Point Storage Stability

Boc-Hyp-OtBu Application Scenarios


Fmoc/t-Bu Solid-Phase Peptide Synthesis

Boc-Hyp-OtBu is procured for Fmoc/t-Bu SPPS when a hydroxyproline residue with both Nα and C-terminal protection is required as an internal building block. The acid-labile Boc and t-Bu groups remain intact during repetitive piperidine-mediated Fmoc deprotection cycles and are cleaved only during final resin deprotection with TFA [1]. This orthogonal compatibility is validated by the successful development of hypusinated peptides using Boc/t-Bu protected hydroxyproline synthons .

Collagen-Mimetic Peptide Synthesis

The defined (2S,4R) trans-4-hydroxy-L-proline stereochemistry of Boc-Hyp-OtBu is essential for producing peptides that adopt stable collagen triple-helical conformations or interact specifically with prolyl hydroxylase and related enzymes [1]. Procurement from suppliers with documented high-magnitude optical rotation (e.g., -75° ± 2°) provides assurance of stereochemical integrity . Substitution with the D-enantiomer (Boc-D-Hyp-OtBu) or cis-isomers yields peptides with altered conformational properties that may abrogate biological activity .

Tert-Butyl Ester Protection in Multi-Step Synthesis

The tert-butyl ester of Boc-Hyp-OtBu provides superior steric protection of the C-terminus compared to methyl ester alternatives (e.g., Boc-Hyp-OMe), reducing the risk of premature ester hydrolysis or nucleophilic attack during multi-step synthetic sequences [1]. The acid-labile nature of the tert-butyl ester enables orthogonal deprotection strategies that are incompatible with base-labile ester protecting groups . Melting point verification (62-64 °C) serves as a rapid identity and purity check upon material receipt .

Hypusine and PTM Peptide Research

Boc-Hyp-OtBu serves as a key synthon or analytical reference for the development of orthogonally protected hypusine reagents used in solid-phase synthesis of hypusinated peptides [1]. The acid-labile Boc/t-Bu protection strategy demonstrated in hypusine reagent development validates the utility of this compound class for specialized PTM-peptide synthesis where multiple orthogonal protecting groups must be precisely coordinated .

Technical Documentation Hub

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